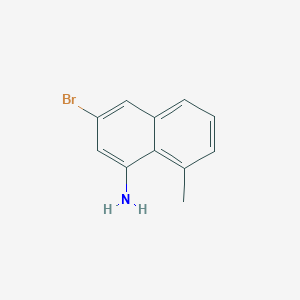
3-Bromo-8-methylnaphthalen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-8-methylnaphthalen-1-amine is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromine atom at the third position, a methyl group at the eighth position, and an amine group at the first position of the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-methylnaphthalen-1-amine typically involves the bromination of 8-methylnaphthalene followed by amination. One common method is the bromination of 8-methylnaphthalene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
After bromination, the resulting 3-bromo-8-methylnaphthalene is subjected to amination. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine source under appropriate conditions. The reaction is typically carried out in a solvent such as ethanol or methanol, and may require heating to facilitate the substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and amination steps are optimized for efficiency and cost-effectiveness, often involving continuous flow processes and automated systems for monitoring and control .
化学反应分析
Types of Reactions
3-Bromo-8-methylnaphthalen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 8-methylnaphthalen-1-amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium thiolate (NaSR) are used under basic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: 8-Methylnaphthalen-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学研究应用
3-Bromo-8-methylnaphthalen-1-amine has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-8-methylnaphthalen-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom and amine group play crucial roles in its binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
3-Bromo-1-naphthylamine: Similar structure but lacks the methyl group at the eighth position.
8-Methylnaphthalen-1-amine: Similar structure but lacks the bromine atom at the third position.
1-Bromo-8-methylnaphthalene: Similar structure but lacks the amine group at the first position.
Uniqueness
3-Bromo-8-methylnaphthalen-1-amine is unique due to the combination of the bromine atom, methyl group, and amine group on the naphthalene ring. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications .
属性
分子式 |
C11H10BrN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC 名称 |
3-bromo-8-methylnaphthalen-1-amine |
InChI |
InChI=1S/C11H10BrN/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,13H2,1H3 |
InChI 键 |
VUUXUNYLRUBYHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)C=C(C=C2N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


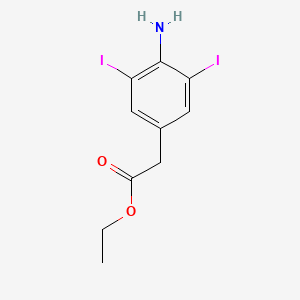
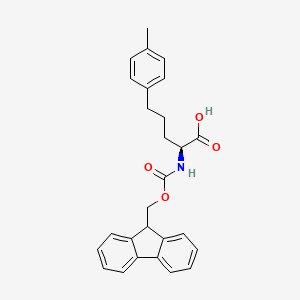
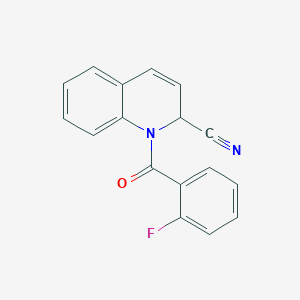
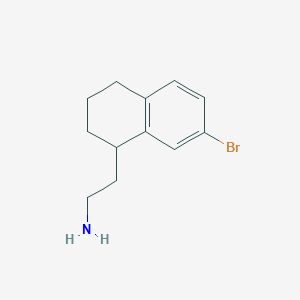

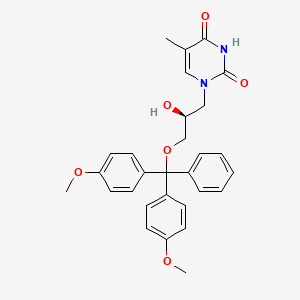
![S-((4AR,6R,7S,8S,8aR)-7,8-bis(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-6-yl) 4-methylbenzothioate](/img/structure/B12845570.png)
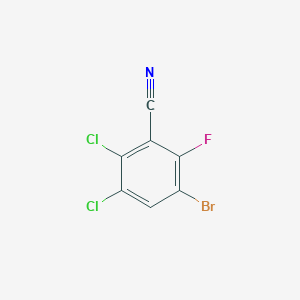
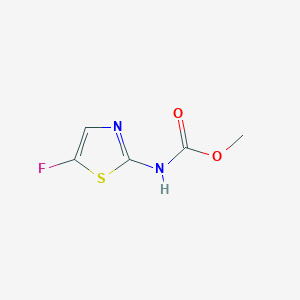
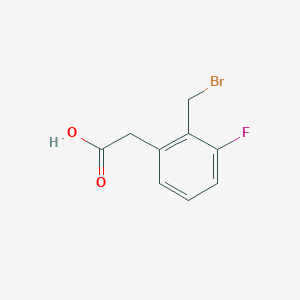
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

![7,18-bis(2,2,2-trifluoroethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B12845590.png)
